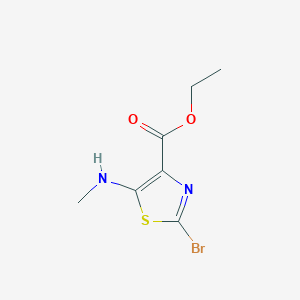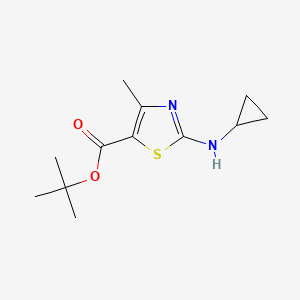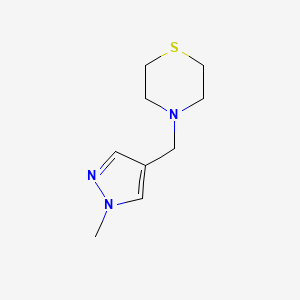
methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate” belong to a class of organic compounds known as benzyl derivatives . These are organic compounds containing a benzene ring attached to a CH2 group .
Molecular Structure Analysis
The molecular structure of such compounds would typically include an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylate group (COO-), and a benzyl group (C6H5CH2-) .Chemical Reactions Analysis
The chemical reactions involving such compounds would depend on the functional groups present in the molecule. The indole ring, for example, can undergo electrophilic substitution reactions . The carboxylate group can participate in various reactions such as esterification and amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their molecular structure. For instance, benzyl derivatives are generally colorless liquids or low-melting solids .Applications De Recherche Scientifique
Antiproliferative and Antimetastatic Activities
Research has shown that β-carboline-based N-heterocyclic carbenes, prepared via Mannich reaction involving similar indole derivatives, exhibit significant antiproliferative activity against human breast cancer cells. These compounds lead to G2/M phase cell cycle arrest and induce apoptosis through the intrinsic apoptotic pathway. They also exhibit anti-migratory and anti-invasive effects against metastatic breast cancer cells, though lacking in vivo effects due to high human serum albumin (HSA) affinity (Dighe et al., 2015).
Palladium-Catalyzed Arylation
Mechanistic studies have been conducted on palladium-catalyzed direct arylation of indoles, revealing high C-2 selectivity. These studies offer a rationale for the selectivity observed, supporting the electrophilic palladation pathway. This research provides insights into the synthesis of indole derivatives through selective arylation, potentially applicable to the modification of "methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate" (Lane et al., 2005).
Indole N-Alkylation
Tryptamine derivatives have been converted into indole N-p-carbomethoxybenzyl derivatives using dianion and phase-transfer catalytic methodologies, indicating potential routes for the functionalization of indole derivatives. This research might provide a basis for further modifications of "methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate" to produce new biologically active compounds (Silva & Snieckus, 1978).
Glyoxylation-Decarbonylative Stille Coupling
A method involving glyoxylation of 1-methyl-1H-indole followed by decarbonylative Stille coupling under mild conditions has been reported. This method highlights an innovative approach to synthesizing acyl heterocycles, potentially applicable to "methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate" derivatives (Tasch et al., 2010).
Cu(I)-Catalyzed Intramolecular Amination
A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate were synthesized efficiently via Ullmann-type intramolecular arylamination. This catalytic amination procedure demonstrates the potential for diversifying the structural features of indole derivatives, including "methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate" (Melkonyan et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions would depend on the potential applications of the compound. For instance, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-19-12-16(18(20)21-2)15-5-3-4-6-17(15)19/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJLQDOFWNIESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluoro-4-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592618.png)


![Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2592625.png)

![ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2592627.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate](/img/structure/B2592630.png)


![N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592635.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)
